

In-Depth Technical Guide: 4-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, including a halogenated phenyl ring, a hydroxyl group, and an aldehyde functional group, make it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **4-Chloro-2-hydroxybenzaldehyde**. It also details its application in the development of targeted therapeutics, specifically as a precursor to benzodiazepinedione HDM2 antagonists and neuropeptide Y5 receptor (Y5R) antagonists. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its key quantitative data. Furthermore, this guide visualizes the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of its role in medicinal chemistry and drug discovery.

Chemical Structure and Properties

4-Chloro-2-hydroxybenzaldehyde, also known as 4-chlorosalicylaldehyde, is an organic compound with the chemical formula $C_7H_5ClO_2$.^[1] Its structure consists of a benzene ring substituted with a chlorine atom at position 4, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1.

Table 1: Physicochemical Properties of **4-Chloro-2-hydroxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClO ₂	[1]
Molecular Weight	156.57 g/mol	[2]
CAS Number	2420-26-0	[2] [3]
Appearance	Off-white to pale yellow crystalline solid	[2]
Melting Point	45-49 °C	[3]
Boiling Point	229.1 °C (predicted)	[3]
Solubility	Soluble in methanol and chloroform	[3]
pKa	7.21 (predicted)	

Table 2: Spectroscopic Data of **4-Chloro-2-hydroxybenzaldehyde**

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	FT-IR (cm ⁻¹)	Mass Spectrometry (m/z)
11.1 (s, 1H, -OH)	196.5 (C=O)	3200-3400 (br, O-H)	156 (M ⁺), 158 (M ⁺⁺ 2)
9.8 (s, 1H, -CHO)	161.0 (C-OH)	2850-2950 (C-H, aldehyde)	128, 127
7.5 (d, J=8.5 Hz, 1H, Ar-H)	136.0 (Ar-C)	1650 (C=O)	99, 63
7.0 (d, J=2.0 Hz, 1H, Ar-H)	129.0 (Ar-C)	1580, 1470 (C=C, aromatic)	
6.9 (dd, J=8.5, 2.0 Hz, 1H, Ar-H)	122.0 (Ar-C)	1250 (C-O)	
120.0 (Ar-C)	820 (C-Cl)		
118.0 (Ar-C)			

Note: Specific, experimentally verified spectroscopic data for **4-Chloro-2-hydroxybenzaldehyde** was not available in the search results. The data presented is a combination of information for structurally similar compounds and predicted values. Researchers should obtain and verify their own analytical data.

Synthesis of 4-Chloro-2-hydroxybenzaldehyde

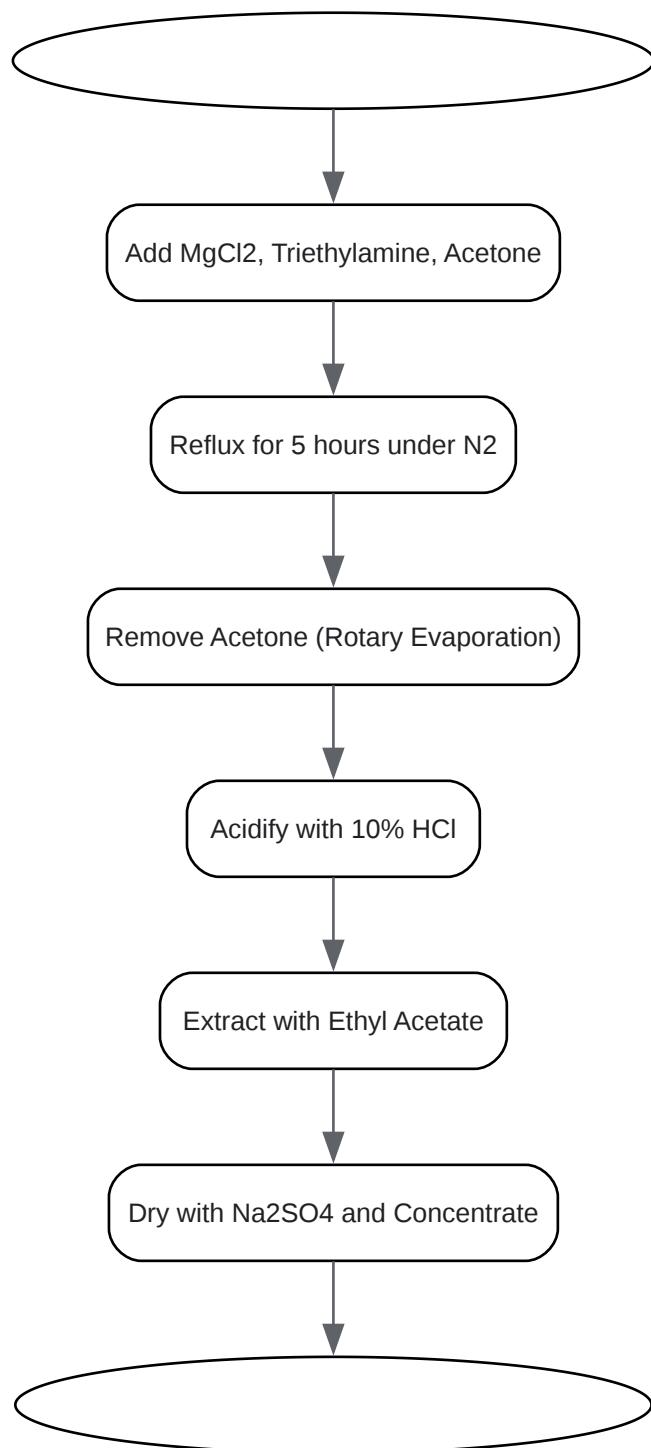
A common and effective method for the synthesis of **4-Chloro-2-hydroxybenzaldehyde** is the formylation of 3-chlorophenol.

Experimental Protocol: Formylation of 3-Chlorophenol

This protocol is adapted from established synthetic methodologies.

Materials:

- 3-Chlorophenol
- Paraformaldehyde


- Anhydrous Magnesium Chloride ($MgCl_2$)
- Triethylamine (Et_3N)
- Anhydrous Acetone
- 10% Hydrochloric Acid (HCl)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Nitrogen gas supply
- Standard reflux and extraction glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

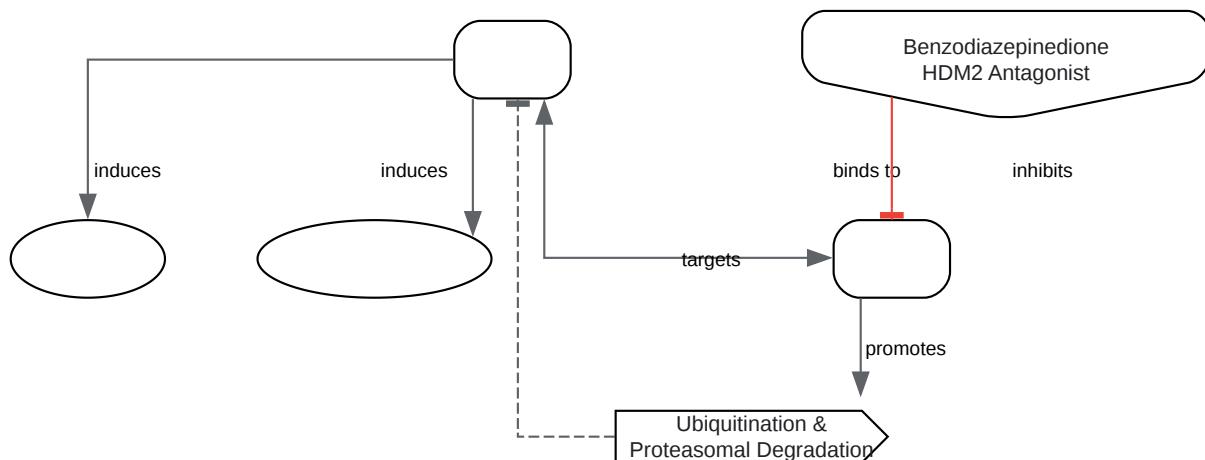
- To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (33.6 g, 0.3 mol), anhydrous $MgCl_2$ (85.7 g, 0.9 mol), and triethylamine (75.9 g, 0.75 mol).
- Add 340 mL of anhydrous acetone to the flask and stir the resulting solution at 25 °C for 30 minutes.
- Carefully add paraformaldehyde (45 g, 1.5 mol) to the reaction mixture.
- Heat the mixture to reflux under a nitrogen atmosphere for 5 hours. Monitor the reaction progress by TLC until the starting material (3-chlorophenol) is completely consumed.
- Once the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation under reduced pressure.
- To the residue, add 10% hydrochloric acid solution until the pH reaches 3.
- Extract the product with ethyl acetate (3 x 150 mL).

- Combine the organic layers and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brownish-red oil. This crude product can often be used in subsequent steps without further purification.

Diagram 1: Synthesis Workflow of **4-Chloro-2-hydroxybenzaldehyde**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chloro-2-hydroxybenzaldehyde**.


Applications in Drug Development

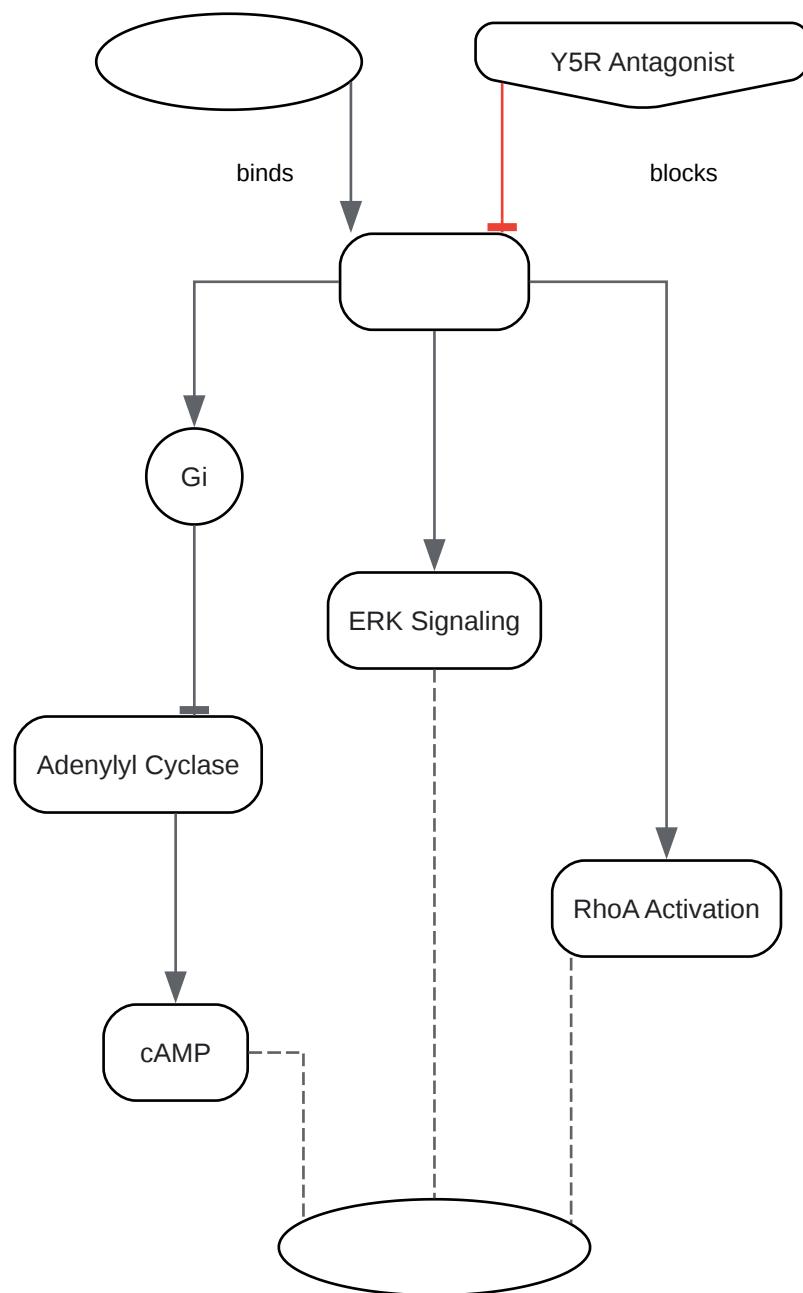
4-Chloro-2-hydroxybenzaldehyde is a valuable precursor in the synthesis of targeted therapeutics, particularly in the fields of oncology and metabolic disorders.

Intermediate for HDM2 Antagonists

4-Chloro-2-hydroxybenzaldehyde is a key starting material for the synthesis of benzodiazepinedione-based antagonists of the Human Double Minute 2 (HDM2) protein. HDM2 is a critical negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is abrogated by overexpression of HDM2. HDM2 antagonists that block the p53-HDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram 2: The p53-HDM2 Signaling Pathway

[Click to download full resolution via product page](#)


Caption: Inhibition of the p53-HDM2 interaction by a benzodiazepinedione antagonist.

Precursor for Neuropeptide Y5 Receptor (Y5R) Antagonists

This aldehyde is also utilized in the synthesis of antagonists for the neuropeptide Y5 receptor (Y5R). The neuropeptide Y system is implicated in the regulation of appetite and energy

homeostasis, and Y5R is a key receptor in mediating the orexigenic (appetite-stimulating) effects of neuropeptide Y. Therefore, Y5R antagonists are being investigated as potential treatments for obesity. The signaling pathways downstream of Y5R activation include the modulation of adenylyl cyclase and the activation of the MAPK/ERK and RhoA pathways.

Diagram 3: Neuropeptide Y5 Receptor Signaling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. raco.cat [raco.cat]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-2-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058158#structure-of-4-chloro-2-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

